molecular formula C17H19N3 B5909401 N,N-DIMETHYL-4-[(Z)-((E)-1-PHENYLETHYLIDENEHYDRAZINYLIDENE)METHYL]ANILINE CAS No. 6510-37-8

N,N-DIMETHYL-4-[(Z)-((E)-1-PHENYLETHYLIDENEHYDRAZINYLIDENE)METHYL]ANILINE

Cat. No.: B5909401
CAS No.: 6510-37-8
M. Wt: 265.35 g/mol
InChI Key: TZAMHKUTURYHSL-QBSYBSNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DIMETHYL-4-[(Z)-((E)-1-PHENYLETHYLIDENEHYDRAZINYLIDENE)METHYL]ANILINE is a Schiff base compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl group, which is further connected to a hydrazinylidene moiety. The compound’s structure allows it to participate in various chemical reactions and exhibit significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-[(Z)-((E)-1-PHENYLETHYLIDENEHYDRAZINYLIDENE)METHYL]ANILINE typically involves the condensation of N,N-dimethylaniline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the Schiff base .

Industrial Production Methods

Industrial production of this compound can be achieved through the alkylation of aniline with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-[(Z)-((E)-1-PHENYLETHYLIDENEHYDRAZINYLIDENE)METHYL]ANILINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can regenerate the starting materials .

Scientific Research Applications

N,N-DIMETHYL-4-[(Z)-((E)-1-PHENYLETHYLIDENEHYDRAZINYLIDENE)METHYL]ANILINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-[(Z)-((E)-1-PHENYLETHYLIDENEHYDRAZINYLIDENE)METHYL]ANILINE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as antibacterial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Schiff bases derived from N,N-dimethylaniline, such as:

Uniqueness

N,N-DIMETHYL-4-[(Z)-((E)-1-PHENYLETHYLIDENEHYDRAZINYLIDENE)METHYL]ANILINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and exhibit significant biological activities sets it apart from other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-[(Z)-1-phenylethylidenehydrazinylidene]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-14(16-7-5-4-6-8-16)19-18-13-15-9-11-17(12-10-15)20(2)3/h4-13H,1-3H3/b18-13+,19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAMHKUTURYHSL-QBSYBSNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=CC1=CC=C(C=C1)N(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N=C/C1=CC=C(C=C1)N(C)C)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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